Bienvenue dans la boutique en ligne BenchChem!

3-methyl-2-(4-methyl-1H-pyrazol-1-yl)butanoic acid

pKa carboxylic acid acidity regioisomer comparison

3-Methyl-2-(4-methyl-1H-pyrazol-1-yl)butanoic acid is a synthetic pyrazole–alkanoic acid hybrid with the molecular formula C₉H₁₄N₂O₂ and a molecular weight of 182.22 g/mol. The compound features a 4-methylpyrazole ring N-linked to the alpha-carbon of a 3-methylbutanoic acid chain, yielding a sterically congested chiral center adjacent to the carboxyl group.

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
CAS No. 1170241-48-1
Cat. No. B3376044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-2-(4-methyl-1H-pyrazol-1-yl)butanoic acid
CAS1170241-48-1
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1)C(C(C)C)C(=O)O
InChIInChI=1S/C9H14N2O2/c1-6(2)8(9(12)13)11-5-7(3)4-10-11/h4-6,8H,1-3H3,(H,12,13)
InChIKeyCLNIGRUJPUHGHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2-(4-methyl-1H-pyrazol-1-yl)butanoic Acid (CAS 1170241-48-1): Physicochemical Properties and Core Structural Identity


3-Methyl-2-(4-methyl-1H-pyrazol-1-yl)butanoic acid is a synthetic pyrazole–alkanoic acid hybrid with the molecular formula C₉H₁₄N₂O₂ and a molecular weight of 182.22 g/mol [1]. The compound features a 4-methylpyrazole ring N-linked to the alpha-carbon of a 3-methylbutanoic acid chain, yielding a sterically congested chiral center adjacent to the carboxyl group [1]. Computed physicochemical properties include a predicted pKa of 3.73 ± 0.10, a LogP (XLogP3-AA) of 1.7, a topological polar surface area of 55.1 Ų, and 3 rotatable bonds [1]. The compound is listed in the ECHA C&L Inventory under EC number 816-971-6 and carries GHS hazard warnings for acute oral toxicity (H302), skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) [2].

Why In-Class Pyrazolyl-Butanoic Acid Analogs Cannot Serve as Drop-In Replacements for 3-Methyl-2-(4-methyl-1H-pyrazol-1-yl)butanoic Acid


Within the pyrazolyl-butanoic acid family, the position of pyrazole attachment to the butanoic acid scaffold—whether at the alpha (C-2), beta (C-3), or gamma (C-4) carbon—fundamentally alters the three-dimensional geometry, acid strength, lipophilicity, and steric accessibility of the carboxyl group [1]. The target compound's unique combination of a 3-methyl substituent on the butanoic acid backbone and N-linkage at the alpha position creates a chiral center directly adjacent to the carboxylic acid, generating a steric and electronic environment that cannot be replicated by its regioisomers lacking this branched alpha-substitution pattern [1]. These structural differences translate to quantifiable variations in predicted pKa, LogP, and topological polar surface area that directly impact reactivity, solubility, and molecular recognition in downstream applications .

Head-to-Head Physicochemical Benchmarking of 3-Methyl-2-(4-methyl-1H-pyrazol-1-yl)butanoic Acid Against Its Closest Regioisomeric Analogs


Comparative Predicted pKa: Enhanced Acidity Relative to Beta- and Gamma-Substituted Regioisomers

The target compound's predicted pKa of 3.73 ± 0.10 is substantially lower than that of the beta-substituted analog 3-(1H-pyrazol-1-yl)butanoic acid (predicted pKa 4.25 ± 0.10), indicating a 3.3-fold greater acid strength [1]. This enhanced acidity arises from the electron-withdrawing inductive effect of the directly attached pyrazole ring at the alpha position, which stabilizes the conjugate base more effectively than the beta-substitution pattern [1]. The lower pKa directly impacts solubility profiles in aqueous buffers, reactivity toward nucleophiles in amide coupling chemistry, and ionization state at physiological pH (7.4), where the target compound will be >99.9% deprotonated compared to ~99.9% for the beta analog [1].

pKa carboxylic acid acidity regioisomer comparison physicochemical profiling

Comparative Lipophilicity (LogP): Intermediate Hydrophobicity Profile Distinct from Both Less and More Substituted Analogs

The target compound exhibits a computed XLogP3-AA of 1.7, which is notably higher than the simpler 3-(1H-pyrazol-1-yl)butanoic acid (no 4-methyl on pyrazole, no 3-methyl on butanoic acid; MW 154.17, estimated XLogP3 ≈ 0.6–0.8) and lower than 2-(4-methyl-1H-pyrazol-1-yl)butanoic acid (CAS 1172375-78-8; MW 168.19, estimated XLogP3 ≈ 1.2–1.4) [1][2]. The 3-methyl substituent on the butanoic acid backbone contributes approximately 0.3–0.5 LogP units relative to the des-methyl analog, while maintaining a topological polar surface area of 55.1 Ų that falls within the favorable range for passive membrane permeability (TPSA < 140 Ų) [1]. This intermediate lipophilicity positions the compound in a LogP window (1–3) typically associated with balanced aqueous solubility and membrane partitioning.

LogP lipophilicity drug-likeness regioisomer comparison

GHS Hazard Classification Profile: Quantified Acute Oral Toxicity and Irritancy Compared to Unsubstituted Pyrazole Scaffold

The target compound carries a harmonized GHS hazard classification based on a single notifier submission to the ECHA C&L Inventory, with 100% notification agreement on four hazard categories: Acute Toxicity Category 4 (H302 – harmful if swallowed), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335 – respiratory irritation) [1]. In contrast, the simpler unsubstituted pyrazole scaffold is classified primarily as a flammable liquid (H226) and harmful if swallowed (H302), without the skin and eye irritation warnings [2]. The introduction of the butanoic acid moiety and methyl substitutions appears to shift the hazard profile toward irritancy endpoints, which has practical implications for laboratory handling and personal protective equipment (PPE) requirements during procurement and use.

GHS classification safety profile acute toxicity comparative hazard assessment

Structural Differentiation: Alpha-Branched Substitution Pattern Creates a Sterically Hindered Chiral Carboxylic Acid Center Absent in Linear Regioisomers

The target compound features a 3-methyl substituent at the beta-carbon of the butanoic acid chain, creating a chiral center at the alpha-carbon (C-2) where the 4-methylpyrazole ring is attached [1]. This alpha-branched architecture is structurally distinct from 2-(4-methyl-1H-pyrazol-1-yl)butanoic acid (CAS 1172375-78-8), which lacks the 3-methyl group (MW 168.19 vs 182.22), and from 3-(4-methyl-1H-pyrazol-1-yl)butanoic acid, which places the pyrazole at the beta-position without alpha-branching [1]. The steric hindrance around the carboxylic acid directly impacts its reactivity in condensation reactions, with the alpha-substituent slowing acylation rates relative to linear analogs while potentially enhancing enantioselectivity when resolved into pure enantiomers. The additional 14 Da molecular weight increment from the 3-methyl group also shifts the compound's mass spectrometric detection window.

structural differentiation chiral building block regioisomeric comparison alpha-substitution

Recommended Procurement and Application Scenarios for 3-Methyl-2-(4-methyl-1H-pyrazol-1-yl)butanoic Acid Based on Verified Differentiation Evidence


Chiral Building Block for Medicinal Chemistry Library Synthesis Requiring Sterically Hindered Carboxylic Acid Motifs

The alpha-branched, chiral carboxylic acid motif with a directly attached 4-methylpyrazole ring provides a conformationally constrained scaffold for amide or ester library synthesis [1]. The steric hindrance at the alpha-carbon, quantified by the 3-methyl substituent adjacent to the reaction center, makes this compound preferable to the linear 2-(4-methyl-1H-pyrazol-1-yl)butanoic acid when steric shielding of the amide bond is desired to modulate metabolic stability or target binding kinetics.

Physicochemical Probe Development Requiring Intermediate LogP (1–3) with Carboxylic Acid Functionality

With a computed XLogP3-AA of 1.7 and TPSA of 55.1 Ų, this compound occupies a favorable drug-like physicochemical space for fragment-based or probe-based screening libraries [1]. Its intermediate lipophilicity distinguishes it from both more polar pyrazolyl-acetic acid analogs and more lipophilic pyrazolyl-pentanoic acid derivatives, enabling fine-tuning of solubility–permeability balance without additional synthetic modification.

Synthetic Intermediate for p38 Kinase or COX-Targeted Compound Series in Inflammation Research

Pyrazole derivatives bearing substituted butanoic acid side chains have been described in patent literature as p38 kinase inhibitors and anti-inflammatory agents (e.g., US-7211597-B2) [2]. The target compound's specific substitution pattern—4-methylpyrazole N-linked to a 3-methylbutanoic acid—matches the general scaffold architecture of compounds claimed for treating p38-mediated and COX-mediated inflammatory disorders. Procurement of this specific building block, rather than a generic pyrazole-acid analog, ensures fidelity to the exact substitution vector explored in the patent SAR.

Laboratory-Scale Process Chemistry Where pKa-Guided Extraction and Workup Protocols Are Critical

The predicted pKa of 3.73—0.52 units lower than the beta-substituted analog—enables aqueous extraction at lower pH (pH ~5–6) compared to higher-pKa regioisomers [1]. This differential acidity can be exploited in reaction workups requiring selective deprotonation or in salt-formation screening, where the target compound will form carboxylate salts under milder basic conditions than its beta-substituted comparator.

Quote Request

Request a Quote for 3-methyl-2-(4-methyl-1H-pyrazol-1-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.